molecular formula C26H44NO5S- B1242397 2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate

2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate

Cat. No. B1242397
M. Wt: 482.7 g/mol
InChI Key: QBYUNVOYXHFVKC-GBURMNQMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurolithocholate is a cholanic acid conjugate anion. It has a role as a human metabolite. It is a conjugate base of a taurolithocholic acid.
A bile salt formed in the liver from lithocholic acid conjugation with taurine, usually as the sodium salt. It solubilizes fats for absorption and is itself absorbed. It is a cholagogue and choleretic.

Scientific Research Applications

Hydrogen-Bonded Aggregations

  • Study Insight : Examination of crystal structures of oxo-cholic acids, including various derivatives, has been conducted. This research contributes to understanding the molecular behavior and interactions in these compounds, which can be relevant for applications in material science and pharmaceuticals (Bertolasi et al., 2005).

Synthesis of Lithocholic Acid Dimers

  • Study Insight : Research on synthesizing ester-linked lithocholic acid dimers, including a compound structurally similar to 2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate, has been reported. These dimers have potential applications in medicinal chemistry and drug design (Nahar & Turner, 2003).

Functionalization of Unactivated Carbons

  • Study Insight : The research on functionalization of unactivated carbons in derivatives of cholane, including the 5beta-cholane structure, contributes to the field of organic chemistry and can inform the synthesis of complex molecules for pharmaceutical applications (Iida et al., 2003).

Anodic Electrochemical Oxidation

  • Study Insight : Investigations into the anodic electrochemical oxidation of cholic acid, producing derivatives including 5beta-cholan-24-oic acid, provide insights into novel methods for synthesizing and modifying bile acid derivatives, which can have applications in chemical synthesis and drug development (Medici et al., 2001).

Photoaffinity Labelling in Hepatocytes

  • Study Insight : The use of photolabile bile-salt derivatives, including those related to the compound , for photoaffinity labeling in hepatocytes, sheds light on liver function and cellular interactions with bile salts. This research has implications for understanding liver diseases and drug targeting (Kramer et al., 1982).

Biotransformation by Aspergillus niger

  • Study Insight : The biotransformation of methyl cholate by Aspergillus niger, resulting in derivatives including 5beta-cholan-24-oate, is significant for biotechnological applications, such as the development of bioconversion processes and the synthesis of biologically active compounds (Al-Aboudi et al., 2009).

properties

Product Name

2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate

Molecular Formula

C26H44NO5S-

Molecular Weight

482.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

QBYUNVOYXHFVKC-GBURMNQMSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

Acid, Taurolithocholic
Lithocholate, Taurine
Lithocholyltaurine
Taurine Lithocholate
Taurolithocholate
Taurolithocholic Acid
Taurolithocholic Acid, Monosodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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